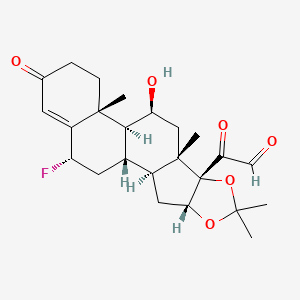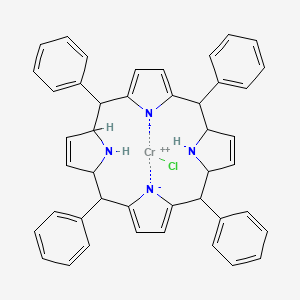
Fmoc-Leu-Gly-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Leu-Gly-Gly-OH: is a synthetic peptide compound used extensively in the field of organic chemistry and biochemistry. The compound consists of three amino acids: leucine, glycine, and glycine, with the N-terminus protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is often used in solid-phase peptide synthesis (SPPS) and other peptide-related research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-Gly-OH typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the N-terminus of the amino acids during the coupling reactions. The general steps include:
Fmoc Protection: The amino group of leucine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.
Coupling Reactions: The protected leucine is then coupled with glycine using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for the next coupling reaction.
Repetition: The process is repeated for the second glycine, resulting in the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions: Fmoc-Leu-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal from the solid resin using trifluoroacetic acid (TFA)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA, and DMF.
Cleavage: TFA
Major Products: The major products formed from these reactions are extended peptide chains and the desired peptide sequence, this compound .
科学研究应用
Chemistry: Fmoc-Leu-Gly-Gly-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins, aiding in the study of enzyme-substrate interactions and protein-protein interactions .
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the design of novel enzymes and vaccines .
Industry: In the industrial sector, this compound is employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
作用机制
The mechanism of action of Fmoc-Leu-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Fmoc group protects the N-terminus during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing the sequential addition of amino acids to form the desired peptide sequence .
相似化合物的比较
Fmoc-Gly-Gly-OH: Similar in structure but lacks the leucine residue.
Fmoc-Gly-Gly-Gly-OH: Contains an additional glycine residue.
Fmoc-Leu-(Dmb)Gly-OH: Contains a dimethoxybenzyl (Dmb) group for additional protection.
Uniqueness: Fmoc-Leu-Gly-Gly-OH is unique due to its specific sequence of leucine and two glycine residues, making it suitable for particular peptide synthesis applications where this sequence is required .
属性
分子式 |
C25H29N3O6 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |
InChI 键 |
AZPJXCAILKEKLF-NRFANRHFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)


